molecular formula C5H6N2 B587970 4-Aminopyridine-d6 CAS No. 45498-20-2

4-Aminopyridine-d6

Cat. No. B587970
CAS RN: 45498-20-2
M. Wt: 100.154
InChI Key: NUKYPUAOHBNCPY-UDDMDDBKSA-N
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Description

4-Aminopyridine-d6, also known as 4-Pyridin-2,3,5,6-d4-amine-d2, is a stable isotope with an empirical formula of C5D6N2. It has a molecular weight of 100.15 and a CAS Number of 45498-20-2 .


Synthesis Analysis

The synthesis of 4-aminopyridine derivatives has been studied for their potential cognition-enhancing, antiamnesic, and anticholinesterase activity . The usual way of commercial 4-aminopyridine preparation is a two-stage synthesis starting from pyridine and including 1-(4-pyridyl)pyridinium chloride hydrochloride as an intermediate .


Molecular Structure Analysis

The molecular structure of 4-Aminopyridine consists of a pyridine ring with an amino group at the 4-position .


Chemical Reactions Analysis

4-Aminopyridine has been used in various chemical reactions. For example, it has been used in the synthesis of Schiff bases of 4AP (SBAPs) for their putative cognition-enhancing, antiamnesic, and anticholinesterase activity . It has also been used in the reaction with o-vanillin to produce typical Schiff compounds .


Physical And Chemical Properties Analysis

4-Aminopyridine is highly toxic to animals, with an approximate oral LD50 of 3.7 mg/kg body weight in the dog .

Scientific Research Applications

Multiple Sclerosis (MS) Management

Dalfampridine-d4 is primarily recognized for its efficacy in improving walking ability in patients with MS. It enhances nerve conduction in demyelinated axons, which is a hallmark of MS. Clinical trials have demonstrated significant improvements in walking speed and distance, leg strength, and overall mobility .

Neurological Rehabilitation

Beyond MS, Dalfampridine-d4 shows promise in aiding the rehabilitation of patients with other neurological conditions. It can potentially improve motor function, balance, and coordination, which are often compromised in neurological disorders .

Epilepsy Treatment

4-Aminopyridine-d6 has been investigated as a treatment option for certain types of epilepsy. It can antagonize gain-of-function defects caused by variants in the KCNA2 gene, leading to improved seizure control and cognitive function in affected individuals .

Neurodegenerative Disease Research

The compound’s ability to modulate potassium channels makes it a valuable tool in studying neurodegenerative diseases. It can help in understanding the mechanisms of diseases like Alzheimer’s and Parkinson’s, potentially leading to new therapeutic approaches .

Neuromuscular Blockade Reversal

In research settings, 4-Aminopyridine-d6 is used to reverse the effects of neuromuscular blocking agents like pancuronium and d-tubocurarine. This application is crucial in studying synaptic transmission and muscle physiology .

Neuropharmacology

The drug’s action on potassium channels offers insights into the workings of various neuropharmacological agents. It serves as a model compound for studying the effects of drugs on neuronal excitability and neurotransmitter release .

Nanotechnology in Drug Delivery

Recent advancements in nanotechnology have leveraged 4-Aminopyridine-d6 in the development of nanoformulations. These formulations aim to improve drug stability, control release kinetics, and enhance bioavailability, opening new avenues for targeted therapies in neurology .

Immunomodulatory Effects

Emerging evidence suggests that 4-Aminopyridine-d6 may have immunomodulatory effects. This could have implications for conditions where immune system dysregulation plays a role, such as autoimmune neuropathies .

Mechanism of Action

Target of Action

Dalfampridine-d4, also known as 4-Aminopyridine-d6, is a broad-spectrum lipophilic potassium channel blocker . Its primary targets are the potassium channels that are exposed in patients with Multiple Sclerosis (MS) .

Mode of Action

Dalfampridine-d4 binds favorably to the open state than the closed state of the potassium channel in the Central Nervous System (CNS) . In MS, axons are progressively demyelinated, which exposes potassium channels. As a result, there is a leak of potassium ions which results in the repolarization of cells and a decrease in neuronal excitability . Dalfampridine-d4 inhibits voltage-gated potassium channels in the CNS to maintain the transmembrane potential and prolong the action potential .

Biochemical Pathways

The biochemical pathways affected by Dalfampridine-d4 are primarily related to the conduction of action potentials in neurons. By blocking potassium channels, Dalfampridine-d4 prevents the outflow of potassium ions, which is a crucial step in the repolarization of neurons. This action helps to maintain the transmembrane potential and prolong the action potential, thereby enhancing the conduction of signals along the neurons .

Pharmacokinetics

It is known that the majority of dalfampridine-d4 is eliminated in urine (903%) as unchanged Dalfampridine-d4 . It is also known that Dalfampridine-d4 has a relatively narrow therapeutic index with concentration-dependent adverse effects .

Result of Action

The overall impact of Dalfampridine-d4 is the improvement of neuromuscular transmission as it becomes easier to trigger an action potential . This results in improved walking speed in patients with MS . Dalfampridine-d4 exerts positive effects on walking ability, finger dexterity, and cognitive function .

Action Environment

The action of Dalfampridine-d4 can be influenced by various environmental factors. For instance, the presence of other drugs in the system can affect its efficacy and stability. Concomitant use with OCT2 inhibitors (e.g., cimetidine) may cause increased exposure to Dalfampridine-d4 and potential risk of seizures . Therefore, treatment should be administered under the guidance of a physician or pharmacist given the higher incidence of adverse events .

Safety and Hazards

4-Aminopyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

4-Aminopyridine has been used in the treatment of multiple sclerosis and other neurological disorders . It has also been suggested as a promising tailored treatment in KCNA2-(gain-of-function)–encephalopathy .

properties

IUPAC Name

N,N,2,3,5,6-hexadeuteriopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)/i1D,2D,3D,4D/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKYPUAOHBNCPY-UDDMDDBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N=C(C(=C1N([2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminopyridine-d6

CAS RN

286367-79-1
Record name 4-Aminopyridine-d6
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